5-(4-Fluorophenyl)-1-pentene
Description
5-(4-Fluorophenyl)-1-pentene: is an organic compound that features a pentene chain substituted with a fluorophenyl group
Properties
IUPAC Name |
1-fluoro-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVTPWQJMZABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1-pentene typically involves the reaction of 4-fluorobenzyl chloride with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Fluorophenyl)-1-pentene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form 5-(4-Fluorophenyl)-pentane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: 5-(4-Fluorophenyl)-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)-1-pentene is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorine-containing drugs are known for their improved pharmacokinetic properties, and this compound can serve as a building block for such drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their thermal and chemical stability.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-1-pentene exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1-pentene: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Bromophenyl)-1-pentene: Similar structure but with a bromine atom instead of fluorine.
5-(4-Methylphenyl)-1-pentene: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 5-(4-Fluorophenyl)-1-pentene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced metabolic stability and bioavailability, making it particularly valuable in pharmaceutical applications.
Biological Activity
5-(4-Fluorophenyl)-1-pentene is an organic compound notable for its structural characteristics, featuring a pentene chain with a fluorophenyl substitution. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications and biological activities.
- Chemical Formula : C11H13F
- Molecular Weight : 180.22 g/mol
- CAS Number : 100074-04-2
The presence of the fluorine atom contributes significantly to the compound's reactivity, stability, and biological interactions, making it a valuable subject of study in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential for development as an antibiotic agent.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notable findings include:
- HeLa Cells : Exhibited a dose-dependent reduction in cell viability.
- MCF-7 Cells : Induced apoptosis through activation of caspase pathways, indicating potential utility in breast cancer treatment.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against multi-drug-resistant bacteria. The compound showed effective inhibition at low concentrations, highlighting its potential as a novel antibiotic.
- Cancer Cell Line Research : In studies focusing on breast cancer treatment, treatment with this compound led to significant apoptosis in MCF-7 cells. Mechanistic studies revealed mitochondrial dysfunction and caspase activation as key pathways involved.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| 5-(4-Chlorophenyl)-1-pentene | Contains chlorine instead of fluorine |
| 5-(4-Bromophenyl)-1-pentene | Contains bromine instead of fluorine |
| 5-(4-Methylphenyl)-1-pentene | Contains a methyl group instead of fluorine |
The fluorinated variant often exhibits enhanced metabolic stability and bioavailability compared to its chloro, bromo, and methyl analogs, making it particularly valuable in pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
